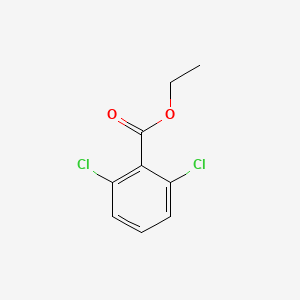

Ethyl 2,6-dichlorobenzoate

Description

Overview of Benzoate Ester Classifications and Substituent Effects

Benzoate esters are derivatives of benzoic acid, characterized by a benzoyl group attached to an alkoxy moiety. guidechem.com They can be classified based on the nature and position of substituents on the benzene (B151609) ring. These substituents exert profound electronic and steric effects on the molecule's reactivity. Electron-withdrawing groups, such as nitro or halogen groups, increase the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack. prepchem.com Conversely, electron-donating groups decrease this reactivity. The position of the substituent is also critical; for instance, ortho, meta, and para substituents influence the acidity of the parent benzoic acid and the hydrolysis rates of the corresponding esters to different extents. prepchem.com

Significance of Dichloro-Substitution Patterns on Benzoate Ester Reactivity

The presence of two chlorine atoms on the benzene ring significantly modifies the ester's properties. The specific substitution pattern is crucial. For example, 2,4- and 2,5-dichlorobenzoates exhibit reactivity that can often be predicted by the additive effects of the individual chlorine substituents. rsc.org However, the 2,6-dichloro substitution pattern, as seen in Ethyl 2,6-dichlorobenzoate (B1236402), presents a unique case. The two chlorine atoms in the ortho positions to the ester group introduce significant steric hindrance. yale.edunih.gov This steric bulk shields the carbonyl carbon from attack by nucleophiles, dramatically slowing down reactions such as hydrolysis compared to other isomers. rsc.orgnih.gov This departure from predictable additive effects makes 2,6-dichlorobenzoate derivatives subjects of special interest in mechanistic and synthetic studies.

Historical Context of Dichlorobenzoate Derivatives in Chemical Research

The study of dichlorobenzoate derivatives has a history intertwined with the development of physical organic chemistry. Early investigations in the 1930s by researchers like Blakey, McCombie, and Scarborough involved measuring the hydrolysis rates of various mono- and di-substituted ethyl benzoates to understand substituent effects. rsc.org Notably, their work included most ethyl dichlorobenzoate isomers but excluded the 2,6-isomer, likely due to its unique reactivity and synthetic challenges at the time. rsc.org The development of these compounds gained momentum in the mid-20th century with the broader expansion of organochlorine chemistry, leading to their use as intermediates in the synthesis of agrochemicals and other specialized materials.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,6-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFAMHIZRCDTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372062 | |

| Record name | ethyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81055-73-4 | |

| Record name | Benzoic acid, 2,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81055-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081055734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 2,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81055-73-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing Processes

Primary Synthetic Routes to Ethyl 2,6-dichlorobenzoate

The most common laboratory method for ester synthesis is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. athabascau.capsiberg.commasterorganicchemistry.com In this case, 2,6-dichlorobenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Reaction: C₆H₃Cl₂COOH + CH₃CH₂OH ⇌ C₆H₃Cl₂COOCH₂CH₃ + H₂O

A significant challenge in this synthesis is the steric hindrance imposed by the two ortho-chlorine atoms, which impedes the approach of ethanol to the carboxylic acid's carbonyl carbon. yale.eduathabascau.ca This steric effect can lead to slow reaction rates and may require prolonged heating or the use of specific catalysts to achieve a reasonable yield. yale.edu The reversibility of the reaction necessitates driving the equilibrium towards the product, typically by using a large excess of ethanol or by removing the water as it is formed. psiberg.commasterorganicchemistry.com

An alternative and often more efficient route involves the conversion of 2,6-dichlorobenzoic acid to its more reactive acid chloride derivative, 2,6-dichlorobenzoyl chloride, using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ethanol.

Step 1: C₆H₃Cl₂COOH + SOCl₂ → C₆H₃Cl₂COCl + SO₂ + HCl Step 2: C₆H₃Cl₂COCl + CH₃CH₂OH → C₆H₃Cl₂COOCH₂CH₃ + HCl

This method is often preferred for sterically hindered substrates because the acid chloride is much more electrophilic than the corresponding carboxylic acid. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct.

Direct Esterification Approaches with Ethanol

Industrial-Scale Production Considerations

On an industrial scale, the choice of synthetic route depends on factors like cost, efficiency, safety, and environmental impact. The acid chloride route, while often faster and higher-yielding, involves the use of corrosive reagents like thionyl chloride and generates acidic byproducts that require neutralization and disposal. The Fischer esterification might be preferred if conditions can be optimized to overcome the steric hindrance and achieve high conversion, as it is a more atom-economical process. Process optimization would focus on catalyst selection, reaction temperature, and efficient water removal to maximize yield and minimize production costs.

Metal-Catalyzed Cross-Coupling Strategies for Aryl Ester Formation

Purification and Characterization Techniques

Following synthesis, this compound is purified to remove unreacted starting materials, catalysts, and byproducts. Common laboratory-scale purification techniques include distillation under reduced pressure and recrystallization from suitable solvents like a hexane/ether mixture. prepchem.com The purity of the final product is confirmed using a combination of analytical techniques. Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity, while spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to confirm the molecular structure. prepchem.com

Physicochemical Properties

Physical Properties (Melting Point, Boiling Point, Density, etc.)

Ethyl 2,6-dichlorobenzoate is a solid at room temperature. Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈Cl₂O₂ | molport.comfluorochem.co.uk |

| Molecular Weight | 219.06 g/mol | molport.comfluorochem.co.uk |

| Appearance | Solid / Liquid | chemicalbook.com |

| Melting Point | 96-97 °C | chemicalbook.com |

| Boiling Point | 146-148 °C at 15 mmHg | fluorochem.co.ukchemicalbook.com |

| Density | ~1.305 g/cm³ | chemicalbook.com |

Phosphate-Catalyzed Hydrolysis of Benzoate Esters: Nucleophilic Catalysis and Rate-Limiting Steps

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Spectroscopic analysis is essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, one would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group. The aromatic region would show a complex pattern for the three protons on the benzene (B151609) ring. In ¹³C NMR, distinct signals would appear for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons, with those bonded to chlorine being significantly affected.

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group, typically found around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations and absorptions characteristic of the dichlorinated benzene ring.

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) for the molecular ion peak.

Predicted Mass Spectrometry Data

| Adduct | m/z (mass/charge) |

|---|---|

| [M+H]⁺ | 218.99741 |

| [M+Na]⁺ | 240.97935 |

| [M-H]⁻ | 216.98285 |

Data sourced from PubChemLite. uni.lu

Solvent Effects on the Reactivity of Dichlorobenzoate Ions with Electrophiles (e.g., Ethyl Iodide)

Solubility and Partition Coefficient

Due to its ester functionality and chlorinated aromatic ring, this compound is expected to have low solubility in water but good solubility in common organic solvents such as ethanol (B145695), ether, and acetone. The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The predicted XLogP3 value for this compound is approximately 3.2, indicating a high preference for lipid-like environments over aqueous ones. uni.lu

Chemical Reactivity and Transformations

Hydrolysis of the Ester Functional Group

Esters can be hydrolyzed back to their parent carboxylic acid and alcohol under either acidic or basic conditions. However, the rate of hydrolysis for Ethyl 2,6-dichlorobenzoate is significantly retarded due to the steric shielding of the carbonyl group by the two ortho-chlorine atoms. rsc.orgnih.gov This makes the compound unusually stable to hydrolysis compared to its other dichlorinated isomers (e.g., ethyl 2,4-dichlorobenzoate (B1228512) or ethyl 3,5-dichlorobenzoate). rsc.org Forcing the reaction to completion often requires harsh conditions, such as high temperatures or prolonged reaction times.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Nucleophilic Aromatic Substitution Reactions

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (NAS). While the electron-withdrawing ester group can activate the ring towards substitution, this effect is often insufficient for the reaction to proceed under standard conditions. However, reactions can occur under specific mechanisms, such as the radical nucleophilic substitution (Sₙ1) pathway. Research on related methyl dichlorobenzoates has shown that they can react with sulfur-centered nucleophiles via a photostimulated Sₙ1 mechanism to yield substitution products.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Reduction of the Ester and Aryl Chloride Moieties

The ester functional group can be reduced to a primary alcohol, (2,6-dichlorophenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The aryl chloride bonds are more resistant to reduction but can be cleaved under forcing conditions, for example, through catalytic hydrogenation at high pressure and temperature or by using specific metal-based reducing systems. Selective reduction of the ester group without affecting the aryl chlorides is generally achievable with milder, more selective reagents.

Applications in Chemical Synthesis

Intermediate in the Synthesis of Herbicides

One of the most significant applications of 2,6-dichlorobenzoic acid derivatives is in the agrochemical industry. The parent acid and its derivatives are structurally related to potent herbicides. For instance, 2,3,6-trichlorobenzoic acid is a known herbicide. Ethyl 2,6-dichlorobenzoate can serve as a precursor or a key building block in the synthesis of more complex and selective herbicidal agents.

Use as a Building Block in Pharmaceutical Research

The dichlorobenzoate scaffold is present in various molecules explored in pharmaceutical research. Derivatives have been investigated for a range of biological activities. For example, certain dichlorobenzoate esters have been incorporated into larger molecules to study their potential anti-inflammatory or anti-tuberculosis effects. mdpi.com The unique steric and electronic properties of the 2,6-dichloro-substituted ring make it a useful component for probing structure-activity relationships in drug design.

Role in the Development of Novel Organic Materials

Halogenated aromatic compounds are often used in materials science for the synthesis of polymers, liquid crystals, and other functional materials. The chlorine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. While specific applications for this compound in this area are not widely documented, its structure suggests potential as a monomer or precursor for heat-resistant polymers or other advanced materials. cymitquimica.com

Analytical Methodologies

Chromatographic Techniques (GC, HPLC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary technique for the analysis of volatile and semi-volatile compounds like Ethyl 2,6-dichlorobenzoate. It allows for excellent separation from byproducts and starting materials, enabling precise purity assessment. High-Performance Liquid Chromatography (HPLC) with a UV detector is also highly effective, particularly for monitoring reaction progress in solution and for analyzing less volatile derivatives.

Spectroscopic Methods for Quantification

Quantitative analysis can also be performed using spectroscopic methods. UV-Vis spectrophotometry can be employed to monitor concentrations during kinetic studies, such as hydrolysis reactions, by tracking the change in absorbance over time. For absolute quantification, NMR spectroscopy can be used with an internal standard of known concentration (qNMR).

Conclusion

Summary of Key Chemical Insights

Ethyl 2,6-dichlorobenzoate (B1236402) is a halogenated aromatic ester whose chemistry is fundamentally defined by its substitution pattern. The presence of two chlorine atoms ortho to the ester group creates significant steric hindrance, which is the molecule's most defining feature. This steric effect dramatically reduces the rate of reactions at the carbonyl carbon, such as hydrolysis, and influences the approaches for its synthesis, often favoring an acid chloride route over direct Fischer esterification. Its lipophilic nature and dichlorinated ring make it a useful building block in the synthesis of agrochemicals and potential pharmaceutical agents.

Future Research Directions and Potential Applications

Future research could further explore the unique reactivity of Ethyl 2,6-dichlorobenzoate. Investigating its utility in modern synthetic reactions, such as palladium-catalyzed cross-coupling reactions at the C-Cl bonds, could open new pathways to novel functionalized molecules. Further exploration of its derivatives could lead to the discovery of new biologically active compounds or advanced materials with tailored properties. Developing more sustainable, industrial-scale synthetic protocols that efficiently manage the steric challenges would also be a valuable area of investigation.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 2,6-dichlorobenzoate, and how do reaction conditions influence yield and purity?

this compound can be synthesized via esterification of 2,6-dichlorobenzoic acid with ethanol under acid catalysis. Key parameters include temperature control (e.g., reflux conditions), stoichiometric ratios, and the use of dehydrating agents like thionyl chloride or sulfuric acid. For example, analogous syntheses of substituted benzoate esters (e.g., ethyl 2,6-dimethoxybenzoate) achieved yields of 51–91% by optimizing reaction time (15 minutes to 1 hour) and using commercial carboxylic acid precursors . Characterization via NMR (e.g., distinguishing α/β anomers in glycosylation reactions) and GC-MS is critical for confirming purity and regioselectivity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- First Aid: For inhalation exposure, move to fresh air and administer oxygen if needed; for skin contact, wash with soap and water .

- Waste Disposal: Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- NMR: H and C NMR can confirm the ester moiety (e.g., ethyl group triplet at ~1.3 ppm and quartet at ~4.3 ppm) and aromatic substitution patterns (e.g., meta-dichloro coupling in C signals) .

- Mass Spectrometry: High-resolution MS (HRMS) or GC-MS identifies molecular ion peaks (e.g., [M+H] at m/z 233.97 for CHClO) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or coupling reactions?

The electron-withdrawing chlorine substituents activate the aromatic ring toward electrophilic substitution but may deactivate it toward nucleophilic attack. For example, in glycosylation reactions, 2,6-dichlorobenzoate esters act as leaving groups due to their stability as resonance-stabilized carboxylate anions. Kinetic studies of analogous inhibitors (e.g., 2,6-dichlorobenzoate derivatives in enzyme inhibition) revealed bimolecular rate constants () up to , highlighting steric and electronic effects on reactivity .

Q. How can researchers resolve challenges in stereoselective synthesis involving this compound derivatives?

- Chiral Auxiliaries: Use enantiopure alcohols or amines to direct stereochemistry during esterification .

- Chromatography: Reverse-phase HPLC or chiral columns separate diastereomers (e.g., α/β anomers in glycosides) .

- Computational Modeling: DFT calculations predict transition-state energies to optimize reaction pathways .

Q. What strategies mitigate contradictory data in bioactivity studies of this compound analogs?

- Dose-Response Curves: Replicate assays across multiple concentrations to confirm EC/IC values .

- Metabolic Stability Tests: Assess compound degradation in liver microsomes to distinguish intrinsic activity from artifact .

- Structural Analog Comparison: Test derivatives (e.g., methyl or trifluoromethyl variants) to isolate substituent effects .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

Table 2: Spectroscopic Benchmarks for this compound

| Technique | Key Signals | Interpretation | Reference |

|---|---|---|---|

| H NMR | δ 1.3 (t), 4.3 (q) | Ethyl group confirmation | |

| C NMR | δ 165–170 ppm | Ester carbonyl resonance | |

| HRMS | m/z 233.97 ([M+H]) | Molecular formula validation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.